Genipin
Overview
Description
Genipin is a chemical compound found in the fruit extract of Genipa americana and Gardenia jasminoides. It is an aglycone derived from an iridoid glycoside called geniposide . Genipin is an excellent natural cross-linker for proteins, collagen, gelatin, and chitosan cross-linking . It has a low acute toxicity, making it much less toxic than many other commonly used synthetic cross-linking reagents .
Synthesis Analysis
Genipin is a secoiridoid that may be obtained directly from Genipa americana and after geniposide hydrolysis from Gardenia jasminoides fruits . The structure of this natural product, C11H14O5, was determined by Djerassi and co-workers in the early 1960s .
Molecular Structure Analysis
The structure of genipin in solution has been studied using 1H-NMR and corroborated by computational chemistry . Genipin reacts with primary and secondary amines, which is very useful for polymer chemistry and many other biological applications .
Chemical Reactions Analysis
Genipin can react spontaneously with primary amine groups of amino acids, peptides, or proteins to form dark-blue pigments . The evolution of the reaction can be followed by the color change of the blend, together with thermal analyses and infrared spectroscopy .
Physical And Chemical Properties Analysis
Genipin is soluble in water, alcohol, and propylene-glycol . It can react spontaneously with primary amine groups of amino acids, peptides, or proteins to form dark-blue pigments .
Scientific Research Applications
1. Anticancer Applications
Genipin exhibits significant anticancer effects, functioning as a tumor promoter inhibitor in various cancers. It reduces reactive oxygen species generation, suppresses matrix metalloproteinase 2 expression, and induces caspase-dependent apoptosis. Its role as a crosslinking agent also aids in creating sustained or delayed-release nanoparticle formulations for anticancer therapy (Shanmugam et al., 2018).
2. Liver Disease Treatment
Genipin shows therapeutic potential in treating various liver diseases, including cholestatic, septic, ischemia/reperfusion-triggered acute liver injury, fulminant hepatitis, and NAFLD. Its mechanisms involve potentiating bilirubin disposal, suppressing pro-inflammatory cytokines production, and modulating cell death pathways (Fan et al., 2020).
3. Understanding Structural Properties
Studies on genipin's structure in solution, using NMR spectroscopy and Density Functional Theory calculations, help in understanding its applications ranging from a natural cross-linker for proteins to a regulating agent for drug delivery (Tommaso et al., 2013).
4. Biocatalyst Design
Genipin's low toxicity and good crosslinking properties make it ideal for biocatalyst design, particularly in the production of chitosan materials, biological scaffolds for tissue engineering, and controlled drug delivery systems (Tacias-Pascacio et al., 2019).
5. Mitochondrial Protein Interaction
Genipin interacts with various mitochondrial proteins, influencing processes like proton transport and cellular metabolism. Its effect on mitochondrial uncoupling proteins, particularly UCP2, is notable in the context of diseases like cancer and diabetes (Kreiter et al., 2019).
6. Hypertension and Renal Damage
In models of hypertension-induced renal damage, genipin shows potential in lowering blood pressure and improving renal functions. Its mechanism involves modulation of the TLR/MyD88/MAPK signaling pathway (Yu et al., 2016).
7. Glucose Transport Stimulation
Genipin stimulates glucose transport in muscle cells, which is crucial for treating symptoms of type 2 diabetes. It promotes glucose transporter translocation and increases phosphorylation of various signaling molecules (Ma et al., 2013).
8. Breast Cancer Therapy
Genipin induces apoptosis and inhibits invasion in breast cancer cells, suggesting its potential as a chemopreventive agent for metastatic breast cancer (Kim et al., 2011).
9. Drug Delivery Systems
Its use in creating genipin-cross-linked hydrogels for drug delivery, owing to its biocompatibility and biodegradability, is a significant application in pharmaceuticals (Yu et al., 2021).
10. Obesity Treatment
Genipin has shown potential in treating obesity by promoting lipid mobilization and browning of white adipose tissue in rat models (Guan et al., 2018).
11. Periodontal Disease
In periodontal disease models, genipin inhibits inflammatory cytokine production, suggesting its use in treating periodontal lesions (Shindo et al., 2014).
12. Neuroprotective Drug
Genipin's potential as a neuroprotective drug has been highlighted, especially in its bioactivity against various diseases and low toxicity (Bryś et al., 2022).
13. Dental Applications
The application of genipin in dentistry, particularly in enhancing resin-dentin bond strength, shows its versatility in clinical dentistry (Khalid et al., 2020).
14. Tissue Regeneration
Genipin's role in tissue regeneration is significant, especially in the context of human stem cells. Its properties such as morphology and hydrophilicity influence cell adhesion and phenotype maintenance (Muzzarelli et al., 2016).
15. Extraction and Purification
Research on environmentally friendly recovery and purification methods for genipin is crucial for its application in medicine and the food industry (Ramos-de-la-Peña et al., 2016).
16. Tendon Repair
Genipin's role in mechanical augmentation of collagen tissues for tendon repair is explored, focusing on dose-response effects on cell viability and tissue mechanics (Fessel et al., 2014).
Safety And Hazards
Future Directions
Genipin has been widely used in many medical applications, mainly in the production of chitosan materials (crosslinked by this reactive), biological scaffolds for tissue engineering, and nanoparticles of chitosan and nanogels of proteins for controlled drug delivery . The future research directions and challenges of genipin-cross-linked hydrogels for pharmaceutical applications are also being discussed .
properties
IUPAC Name |
methyl (1R,4aS,7aS)-1-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-15-10(13)8-5-16-11(14)9-6(4-12)2-3-7(8)9/h2,5,7,9,11-12,14H,3-4H2,1H3/t7-,9-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKVWQKMDGGDSV-BCMRRPTOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1CC=C2CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC=C2CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30894999 | |
Record name | Genipin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30894999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Genipin | |
CAS RN |
6902-77-8 | |
Record name | (+)-Genipin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6902-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Genipin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006902778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Genipin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30894999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Genipin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GENIPIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3V2NE52YG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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